

6-(Trifluoromethyl)pyridine-2-carbonyl chloride

CAS number

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B1387844

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An In-depth Technical Guide to **6-(Trifluoromethyl)pyridine-2-carbonyl chloride**

Introduction: A Key Building Block in Modern Chemistry

6-(Trifluoromethyl)pyridine-2-carbonyl chloride, identified by its CAS Number 1099597-77-9, is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure incorporates the trifluoromethylpyridine (TFMP) moiety, a privileged scaffold in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and pharmacokinetic profiles of target compounds.^{[3][4]} Consequently, this reagent is of significant interest to researchers and scientists in drug discovery and crop protection, enabling the construction of novel pharmaceuticals and agrochemicals.^{[5][6]}

This guide provides a comprehensive technical overview of **6-(trifluoromethyl)pyridine-2-carbonyl chloride**, covering its physicochemical properties, synthesis, reactivity, applications, and handling protocols, designed for professionals in the chemical and pharmaceutical sciences.

PART 1: Physicochemical and Structural Characteristics

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** are summarized below.

Property	Value	Reference(s)
CAS Number	1099597-77-9	[1][2]
Molecular Formula	C ₇ H ₃ ClF ₃ NO	[1][7]
Molecular Weight	209.55 g/mol	[1]
Appearance	Liquid	[1]
Density	1.450 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.473	[1]
Storage Temperature	-20°C, under inert gas	[1][8]
SMILES	<chem>FC(F)(F)c1cccc(n1)C(Cl)=O</chem>	[1]
InChI Key	AUWDKAUYDQJDMS-UHFFFAOYSA-N	[1][9]

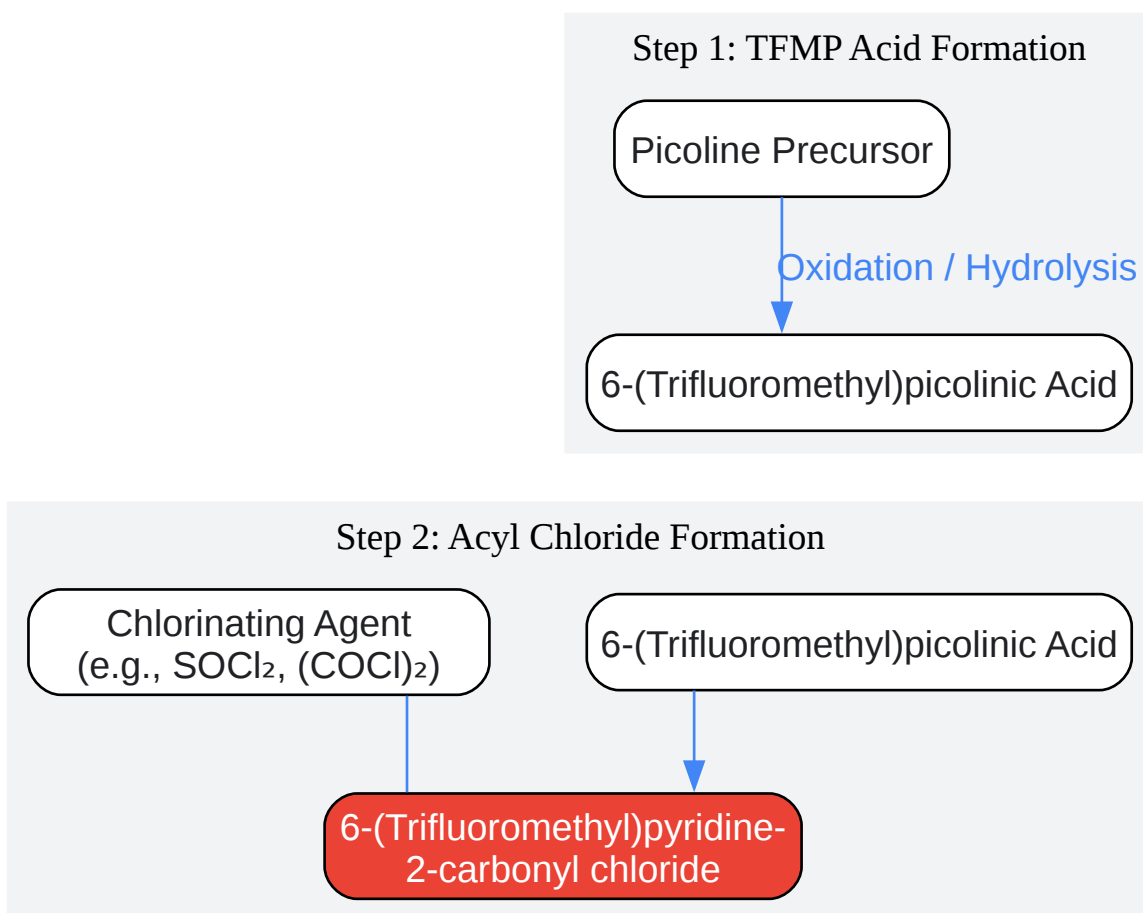
PART 2: Synthesis and Manufacturing Principles

The synthesis of trifluoromethylpyridine derivatives is a well-established field, driven by their importance in various industries.[6] While multiple strategies exist for creating the TFMP core, the conversion to the final acyl chloride is a standard, high-yield transformation.

Conceptual Synthesis Pathway

The most logical and industrially scalable synthesis of **6-(trifluoromethyl)pyridine-2-carbonyl chloride** starts from the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This precursor is then activated to the highly reactive acyl chloride using a standard chlorinating agent.

The general workflow can be visualized as follows:



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Caption: Generalized two-step synthesis workflow.

Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol describes the laboratory-scale conversion of 6-(trifluoromethyl)picolinic acid to the target acyl chloride. The causality for this choice rests on the high efficiency and straightforward purification associated with reagents like thionyl chloride or oxalyl chloride.

Materials:

- 6-(Trifluoromethyl)picolinic acid

- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Catalytic N,N-Dimethylformamide (DMF)
- Nitrogen or Argon gas supply
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and heating mantle

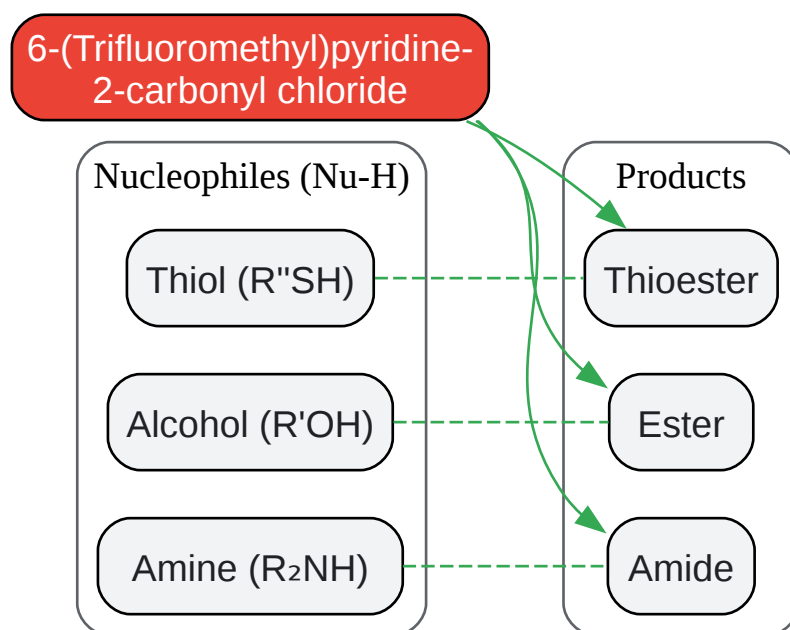
Procedure:

- Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen or argon gas. This is critical as the acyl chloride product is moisture-sensitive.
- Dissolution: To the round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq) and suspend it in anhydrous DCM.
- Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction, particularly when using oxalyl chloride.
- Reagent Addition: Slowly add thionyl chloride (approx. 1.5 eq) or oxalyl chloride (approx. 1.2 eq) dropwise to the stirred suspension at 0 °C. Gas evolution (SO_2 or CO_2/CO) will be observed.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
- Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess chlorinating agent under reduced pressure. The crude **6-(trifluoromethyl)pyridine-2-carbonyl chloride** is often used directly in the next step without further purification. If high purity is required, distillation under high vacuum can be performed.

PART 3: Reactivity and Synthetic Applications

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of **6-(trifluoromethyl)pyridine-2-carbonyl chloride** stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form stable amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its application as a molecular building block.



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Caption: General acylation reactivity with common nucleophiles.

Applications in Drug Discovery & Agrochemicals

The TFMP scaffold is present in numerous commercialized and investigational molecules. The ability to introduce this moiety via a reactive handle like an acyl chloride is invaluable.

- **Pharmaceuticals:** The TFMP group is found in drugs across various therapeutic areas.[3] For instance, derivatives are explored as RORyt inverse agonists for treating autoimmune diseases.[10] FDA-approved drugs like Enasidenib and Alpelisib contain related trifluoromethyl-heterocycle cores, highlighting the motif's value in modulating protein-ligand interactions and improving drug-like properties.[11]

- Agrochemicals: Many modern insecticides and fungicides incorporate the TFMP structure to enhance potency and stability.^[6] For example, the fungicide Fluazinam and the insecticide Sulfoxaflor are built from TFMP intermediates.^[6] **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** serves as a key starting point for synthesizing analogs and developing new active ingredients.

PART 4: Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the identity and purity of the reagent. The following section provides predicted spectroscopic data and a standard protocol for its acquisition. These predictions are based on the known effects of the trifluoromethyl and acyl chloride groups on the pyridine ring.^[12]^[13]

Predicted Spectroscopic Data

¹H NMR (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling (J) Hz	Assignment
~8.2 - 8.4	d	~8.0	H-3
~8.0 - 8.2	t	~8.0	H-4
~7.8 - 8.0	d	~8.0	H-5

¹³ C NMR (in CDCl ₃)	
Chemical Shift (δ) ppm	Assignment
~166 - 170	C=O (carbonyl)
~152 - 156	C-2
~148 - 152 (q)	C-6
~138 - 142	C-4
~126 - 130	C-3
~120 - 124	C-5
~118 - 122 (q)	-CF ₃

FT-IR (neat)	
Wavenumber (cm ⁻¹)	Assignment
~1770 - 1790	C=O stretch (acyl chloride)
~1580 - 1600	C=N/C=C stretch (pyridine ring)
~1250 - 1350	C-F stretch (strong)
~1100 - 1200	C-F stretch (strong)

Protocol for Spectroscopic Analysis

This protocol ensures a self-validating system for confirming the material's identity.

Instrumentation:

- NMR Spectrometer (≥300 MHz for ¹H)
- FT-IR Spectrometer with ATR attachment

Procedure:

- NMR Sample Preparation:
 - In a dry NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - Due to the reagent's moisture sensitivity, this should be performed under an inert atmosphere (e.g., in a glovebox) or quickly in a dry environment.
 - Cap the tube tightly.
- NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the CF_3 carbon.
- FT-IR Acquisition:
 - Place a small drop of the neat liquid directly onto the crystal of the ATR-FTIR spectrometer.
 - Acquire the spectrum over the range of $4000\text{-}600\text{ cm}^{-1}$.
 - Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) immediately after the measurement.

PART 5: Safety, Handling, and Storage

6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a reactive and corrosive compound that requires careful handling.

- GHS Classification: Skin Corrosion 1B.[1]
- Pictogram: GHS05 (Corrosion)[1]
- Signal Word: Danger[1]

- Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
- Precautionary Measures:
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
 - P310: Immediately call a POISON CENTER or doctor.[1]
 - Handle only in a well-ventilated chemical fume hood.[15]
 - Avoid contact with skin, eyes, and clothing.[15]
 - Keep away from moisture and incompatible materials such as strong oxidizing agents, bases, and water.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
Recommended storage is at -20°C under an inert atmosphere to maintain long-term stability.
[1]

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